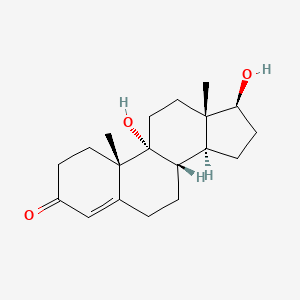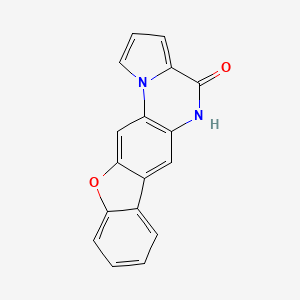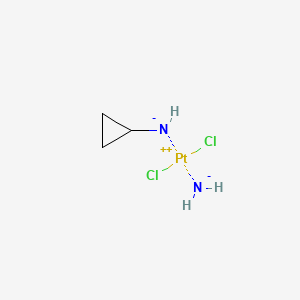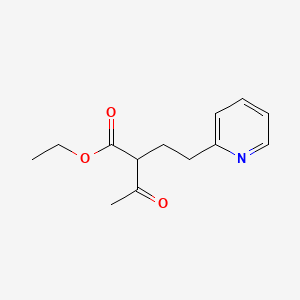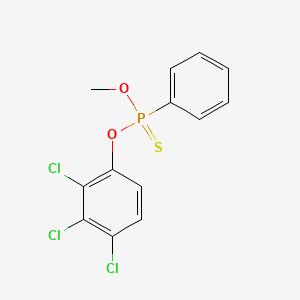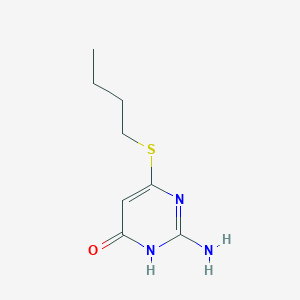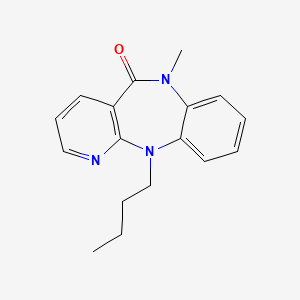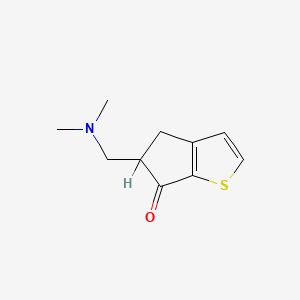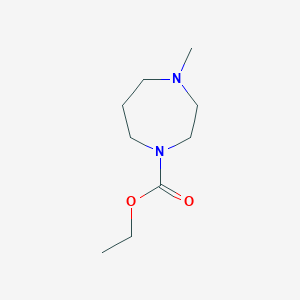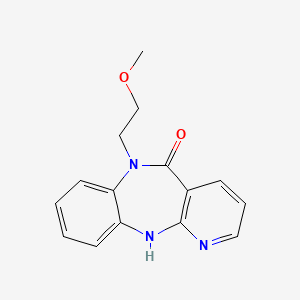
(+-)-Dibenz(a,j)acridine 5,6-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-Dibenz(a,j)acridine 5,6-oxide is a polycyclic aromatic compound that belongs to the class of azaaromatic hydrocarbons. It is a derivative of dibenz(a,j)acridine, which is known for its carcinogenic properties. The compound is of significant interest in scientific research due to its complex structure and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (±)-Dibenz(a,j)acridine 5,6-oxide typically involves the oxidation of dibenz(a,j)acridine. One common method is the use of liver microsomal preparations from rats pretreated with 3-methylcholanthrene. This method has been shown to produce various metabolites, including (±)-Dibenz(a,j)acridine 5,6-oxide .
Industrial Production Methods
While specific industrial production methods for (±)-Dibenz(a,j)acridine 5,6-oxide are not well-documented, the compound can be synthesized in laboratory settings using standard organic synthesis techniques. The process generally involves the oxidation of dibenz(a,j)acridine under controlled conditions to ensure the formation of the desired oxide.
Analyse Chemischer Reaktionen
Types of Reactions
(±)-Dibenz(a,j)acridine 5,6-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dihydrodiols and other oxidized derivatives.
Reduction: Reduction reactions can convert the oxide back to its parent hydrocarbon or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of (±)-Dibenz(a,j)acridine 5,6-oxide include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from the reactions of (±)-Dibenz(a,j)acridine 5,6-oxide include dihydrodiols, phenols, and other oxidized or reduced derivatives .
Wissenschaftliche Forschungsanwendungen
(±)-Dibenz(a,j)acridine 5,6-oxide has several scientific research applications, including:
Chemistry: The compound is used to study the mechanisms of oxidation and reduction reactions in polycyclic aromatic hydrocarbons.
Medicine: Research on (±)-Dibenz(a,j)acridine 5,6-oxide contributes to understanding the carcinogenic properties of similar compounds and their potential health impacts.
Industry: The compound is used in the development of new materials and chemical processes involving polycyclic aromatic hydrocarbons.
Wirkmechanismus
The mechanism of action of (±)-Dibenz(a,j)acridine 5,6-oxide involves its interaction with cellular components, leading to various biological effects. The compound is metabolized by liver microsomes to form reactive intermediates, which can bind to DNA and other cellular macromolecules, potentially causing mutations and carcinogenesis . The molecular targets and pathways involved in these processes are still under investigation.
Vergleich Mit ähnlichen Verbindungen
(±)-Dibenz(a,j)acridine 5,6-oxide is similar to other polycyclic aromatic hydrocarbons, such as:
Dibenz(a,j)acridine: The parent compound, which also exhibits carcinogenic properties.
Benzo(a)pyrene: Another well-known carcinogenic polycyclic aromatic hydrocarbon.
7-Methylbenz©acridine: A related compound that undergoes similar metabolic transformations.
The uniqueness of (±)-Dibenz(a,j)acridine 5,6-oxide lies in its specific structure and the distinct metabolic pathways it undergoes, leading to the formation of unique metabolites and biological effects.
Eigenschaften
CAS-Nummer |
67976-98-1 |
|---|---|
Molekularformel |
C21H11NO |
Molekulargewicht |
293.3 g/mol |
IUPAC-Name |
16-oxa-13-azahexacyclo[12.9.0.03,12.04,9.015,17.018,23]tricosa-1(14),2,4,6,8,10,12,15(17),18,20,22-undecaene |
InChI |
InChI=1S/C21H11NO/c1-2-6-13-12(5-1)9-10-18-16(13)11-17-14-7-3-4-8-15(14)20-21(23-20)19(17)22-18/h1-11H |
InChI-Schlüssel |
CRZLVWRBQCLVSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=CC=CC=C5C6=C4O6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


